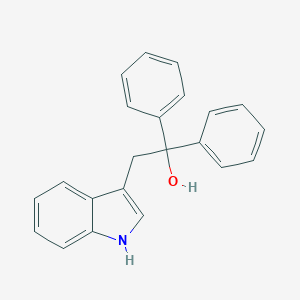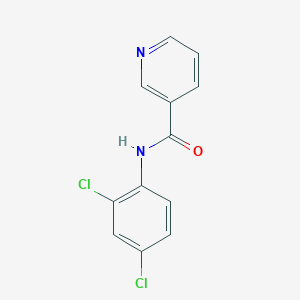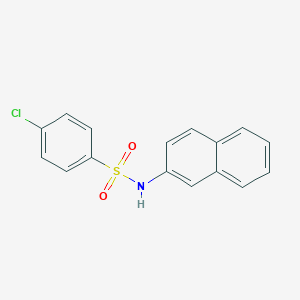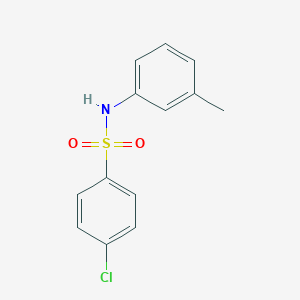![molecular formula C25H26BrNO4 B270838 6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270838.png)
6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medical research. This compound is commonly referred to as 'compound X' and is known for its unique chemical structure and properties.
作用机制
The mechanism of action of compound X is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism of action is that compound X inhibits the activity of enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Another proposed mechanism of action is that compound X acts as an antioxidant and protects neurons from oxidative stress, which is a key factor in neurodegenerative diseases. The exact mechanism of action of compound X requires further investigation.
Biochemical and Physiological Effects:
Studies have shown that compound X has several biochemical and physiological effects. In cancer cells, compound X has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In animal models of neurodegenerative diseases, compound X has been found to improve cognitive function, reduce neuroinflammation, and protect neurons from oxidative stress. Furthermore, compound X has been found to have anti-inflammatory effects, which may be beneficial in the treatment of chronic inflammatory diseases.
实验室实验的优点和局限性
One advantage of using compound X in lab experiments is its potency and selectivity towards cancer cells and neurons. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and neurodegeneration. However, the synthesis of compound X is a complex process that requires specialized equipment and expertise in organic chemistry. Furthermore, the cost of synthesizing compound X may be a limiting factor for some researchers.
未来方向
There are several future directions for research on compound X. One area of interest is the development of analogs of compound X with improved potency and selectivity towards cancer cells and neurons. Another area of interest is the investigation of the mechanism of action of compound X, which may lead to the discovery of new targets for cancer and neurodegenerative disease treatments. Furthermore, the potential use of compound X in combination with other drugs for cancer and neurodegenerative disease treatments should be explored. Overall, the potential applications of compound X in medical research make it a promising compound for future studies.
合成方法
The synthesis of compound X involves a multi-step process that requires a high level of expertise in organic chemistry. The first step involves the preparation of a cyclopentadiene derivative, which is then reacted with an aldehyde to form a cyclopentenone intermediate. This intermediate is then subjected to a series of reactions, including bromination, reduction, and amidation, to yield the final product. The synthesis of compound X is a challenging process that requires careful control of reaction conditions and purification methods to ensure high yields and purity.
科学研究应用
Compound X has shown potential applications in various fields of medical research, including cancer treatment, neuroprotection, and inflammation. Studies have shown that compound X has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Compound X has also been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, compound X has shown anti-inflammatory activity, which makes it a potential candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis.
属性
产品名称 |
6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
分子式 |
C25H26BrNO4 |
分子量 |
484.4 g/mol |
IUPAC 名称 |
2-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C25H26BrNO4/c1-25(2,3)13-4-8-15(9-5-13)30-16-10-6-14(7-11-16)27-23(28)19-17-12-18-20(19)24(29)31-22(18)21(17)26/h4-11,17-22H,12H2,1-3H3,(H,27,28) |
InChI 键 |
ZPOPXAWDGVHMBH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4Br |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)
![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide](/img/structure/B270771.png)
![2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B270780.png)
![2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B270781.png)
![methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B270782.png)
![4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B270783.png)

![N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide](/img/structure/B270787.png)
![4-({[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B270791.png)